molecular formula C26H29NO2 B587420 (E)-4'-Hydroxy Tamoxifen CAS No. 82413-21-6

(E)-4'-Hydroxy Tamoxifen

Cat. No.: B587420
CAS No.: 82413-21-6
M. Wt: 387.523
InChI Key: DODQJNMQWMSYGS-OCEACIFDSA-N
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Description

(E)-4'-Hydroxy Tamoxifen is a complex organic compound with a molecular formula of C26H29NO2. It is a stilbenoid, a type of natural phenol, and is known for its diverse applications in various scientific fields .

Preparation Methods

The synthesis of (E)-4'-Hydroxy Tamoxifen involves several steps. One common synthetic route includes the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with 1-phenyl-1-butanone in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Wittig reaction to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

(E)-4'-Hydroxy Tamoxifen undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(E)-4'-Hydroxy Tamoxifen has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4'-Hydroxy Tamoxifen involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(E)-4'-Hydroxy Tamoxifen can be compared with other stilbenoids, such as resveratrol and pterostilbene. While all these compounds share a similar core structure, this compound is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties .

Similar compounds include:

Properties

IUPAC Name

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODQJNMQWMSYGS-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658089
Record name 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82413-21-6
Record name 4-[(1E)-1-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82413-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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